![molecular formula C21H20N4OS B2399790 N-(2-(2-(4-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamid CAS No. 896012-52-5](/img/structure/B2399790.png)
N-(2-(2-(4-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a chemical compound with the molecular formula C21H20N4OS and a molecular weight of 376.48. It is a type of thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide”, often involves the use of variable substituents on the thiazole ring . The solid product is typically gathered and crystallized from ethanol .Molecular Structure Analysis
Thiazoles, including “2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide”, are five-membered heterocyclic compounds containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the replacement of the NH2 group with a substituted phenyl ring can increase the antibacterial activity of the synthesized thiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” can be inferred from its IR and NMR data . For instance, its IR spectrum shows peaks at 3087 cm-1 (C–H aromatic), 2963, 2893 cm-1 (C–H), 1706 cm-1 (C=O), and 1617 cm-1 (C=C) .Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Thiazolothiazol-Ringsysteme, die Teil der Struktur der Verbindung sind, haben aufgrund ihres planaren und starren Rückgrats sowie einer ausgedehnten π-konjugierten Struktur Aufmerksamkeit im Bereich der organischen Elektronik erlangt . Diese Verbindungen weisen eine hohe Oxidationsstabilität und Ladungsträgermobilität auf, wichtige Eigenschaften für optoelektronische Anwendungen .
Optoelektronische Bauelemente
Thiazolothiazole werden häufig in optoelektronischen Bauelementen wie Farbstoff-sensibilisierten Solarzellen und organischen Feldeffekttransistoren eingesetzt .
Synthetische Methoden
Die Verbindung kann bei der Synthese anderer komplexer Moleküle verwendet werden. Beispielsweise kann sie an der Synthese von Thiazolo[4,5-d]-thiazolen beteiligt sein .
Biologische Aktivitäten
Thiazole, ein Teil der Struktur der Verbindung, zeigen eine breite Palette biologischer Aktivitäten, wie z. B. antibakteriell, antifungizid, entzündungshemmend, antitumoral, antituberkulos, antidiabetisch, antiviral und antioxidativ .
DNA-Bindung
Es wurde festgestellt, dass einige Thiazolderivate mit dem DNA-Duplex d(CGCGAATTCGCG)2 mithilfe von molekularen Modellierungswerkzeugen binden . Dies könnte möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden.
Topoisomerase-I-Inhibitor
Die Verbindung hat eine überlegene Top1-Inhibitoraktivität im Vergleich zum starken natürlichen Top1-Inhibitor Camptothecin gezeigt . Dies deutet auf potenzielle Anwendungen in der Krebsbehandlung hin.
Antileishmaniale und antimalarielle Aktivitäten
Die Verbindung wurde auf ihre antileishmaniale und antimalarielle Aktivität untersucht .
Arzneimittelentwicklung
Die Struktur und Eigenschaften der Verbindung können bei der Gestaltung und Struktur-Aktivitäts-Beziehung von bioaktiven Molekülen verwendet werden .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazolothiazoles, have been noted for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Mode of Action
It’s worth noting that thiazolothiazoles, which share a similar structure, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .
Biochemical Pathways
Thiazoles, a class of compounds that includes thiazolothiazoles, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Result of Action
Compounds with similar structures have been noted for their potential in optoelectronic applications due to their high oxidation stability and charge carrier mobility .
Action Environment
It’s worth noting that the stability and performance of similar compounds, such as thiazolothiazoles, can be influenced by environmental conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-7-9-17(10-8-15)20-23-21-25(24-20)18(14-27-21)11-12-22-19(26)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOGWDIBLVRCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
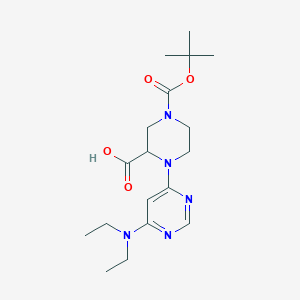

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)
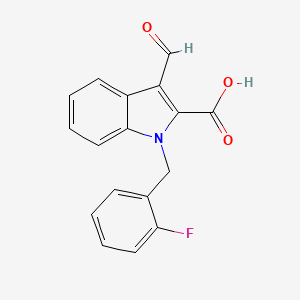
![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)
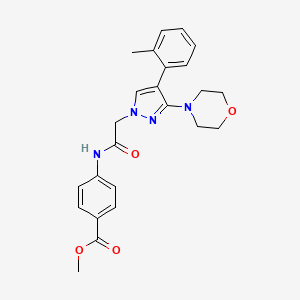
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
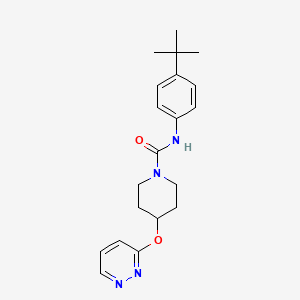

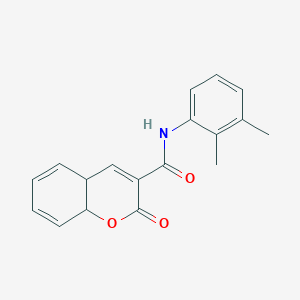
![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
